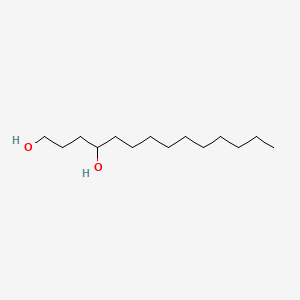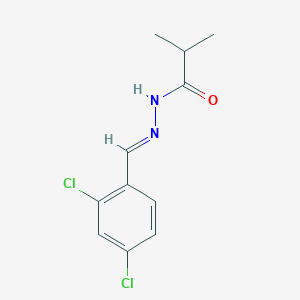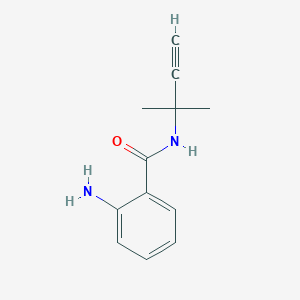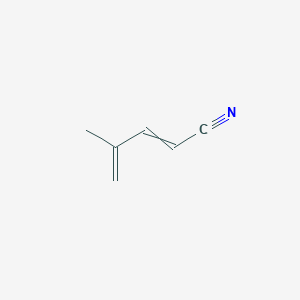
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes tert-butyl and dichloro substituents on a cyclohexadiene ring. This compound is known for its electrophilic properties and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 5-tert-butyl-2,3-dihydroxycyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent such as dichloromethane . The reaction mixture is stirred at room temperature until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted cyclohexadienes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione involves its electrophilic nature, which allows it to react with nucleophiles in biological systems. It can form covalent bonds with cellular components, leading to various biological effects. The compound may also generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloro-5-tert-butyl-2,5-cyclohexadiene-1,4-dione
- 3,5-Di-tert-butyl-o-benzoquinone
- 2,5-Dichlorobenzoquinone
Uniqueness
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and dichloro groups enhances its stability and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
34403-14-0 |
|---|---|
Molekularformel |
C10H10Cl2O2 |
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
5-tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,3)5-4-6(13)7(11)8(12)9(5)14/h4H,1-3H3 |
InChI-Schlüssel |
XNOSEPJTVNZNLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)


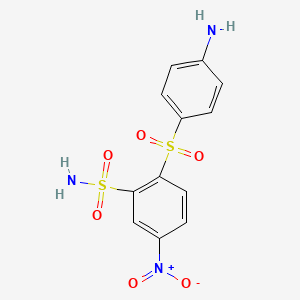
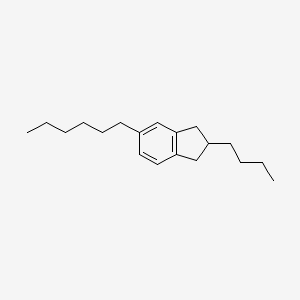
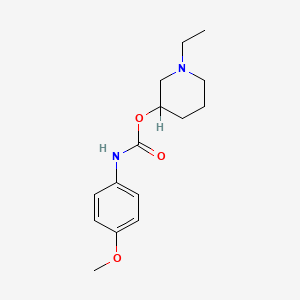
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

